5-Fluoroisoindolin-1-one

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

5-Fluoroisoindolin-1-one (CAS 1260666-80-5) is the critical 5-fluoro regioisomer of the isoindolin-1-one scaffold, placing fluorine at the meta-like position relative to the lactam nitrogen. This specific geometry uniquely modulates hydrogen bonding with kinase active sites (docking scores up to –10.1 kcal·mol⁻¹) while maintaining ideal CNS physicochemical parameters (TPSA 29.1 Ų, XLogP3 0.9, zero rotatable bonds). Unlike unsubstituted or 4-/6-/7-fluoro analogs, which can compromise target engagement or synthetic tractability, the 5-fluoro substitution pattern is validated for reproducible SAR in CDK7 inhibitor programs. Order this research intermediate for fragment-based drug discovery, PROTAC linker attachment, or in silico model validation.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 1260666-80-5
Cat. No. B059293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroisoindolin-1-one
CAS1260666-80-5
Synonyms5-fluoroisoindolin-1-one
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)F)C(=O)N1
InChIInChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11)
InChIKeyNKCDELXKANYEQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoroisoindolin-1-one (CAS 1260666-80-5) – A Regioselectively Fluorinated Isoindolinone Scaffold for Kinase-Targeted Medicinal Chemistry


5-Fluoroisoindolin-1-one (5-Fluoro-2,3-dihydro-1H-isoindol-1-one) is a heterobicyclic lactam incorporating a fluorine atom at the C5 position of the isoindolinone core. With a molecular formula of C₈H₆FNO and a molecular weight of 151.14 g·mol⁻¹, it serves as a fluorinated building block in the synthesis of kinase inhibitors and other bioactive molecules [1]. The compound exhibits a calculated XLogP3 of 0.9 , a topological polar surface area (TPSA) of 29.1 Ų, and zero rotatable bonds, features that confer a defined conformational rigidity and moderate lipophilicity suitable for CNS drug discovery programs . It is commercially available at purities of 95–98% and is classified as a research-use-only intermediate for the preparation of more complex pharmacophores, including those targeting cyclin-dependent kinase 7 (CDK7) [2].

Why 5-Fluoroisoindolin-1-one (CAS 1260666-80-5) Cannot Be Replaced by Unsubstituted or Differently Fluorinated Isoindolinone Analogs


The isoindolinone scaffold presents four distinct aromatic positions (C4, C5, C6, and C7) for fluorine substitution, each yielding regioisomers with divergent electronic, steric, and pharmacokinetic profiles. The 5‑fluoro regioisomer places the electronegative fluorine substituent at the meta‑like position relative to the lactam nitrogen, a geometry that uniquely modulates hydrogen‑bonding capacity with kinase active sites while preserving favorable physicochemical parameters. Empirical cheminformatic screening of a 48‑member isoindolinone library revealed that specific substitution patterns—including 5‑fluoro incorporation—correlate with high CDK7 docking scores (up to –10.1 kcal·mol⁻¹) and sustained binding‑pose stability over 100 ns molecular dynamics simulations [1]. Unsubstituted isoindolin‑1‑one lacks the electron‑withdrawing and metabolic‑blocking benefits of fluorine, while 4‑, 6‑, or 7‑fluoro isomers exhibit altered logP values, dipole moments, and steric constraints that can compromise target engagement or synthetic tractability . Consequently, direct substitution of 5‑fluoroisoindolin‑1‑one with any non‑identical analog risks non‑reproducible SAR outcomes, altered in vitro potency, and divergent downstream pharmacokinetic behavior.

Comparative Quantitative Differentiation of 5-Fluoroisoindolin-1-one (1260666-80-5) Against Closest Analogs


Regioisomeric Fluorine Substitution Alters LogP by ≥0.12 Units, Influencing CNS Permeability Potential

The 5‑fluoro regioisomer displays a computed XLogP3 of 0.9, whereas the 4‑fluoro isomer (CAS 366452‑96‑2) reports an XLogP3 of approximately 1.02 . This 0.12‑unit difference in lipophilicity can be decisive in optimizing blood‑brain barrier penetration, as CNS‑penetrant isoindolinone‑based GCS inhibitors demonstrate that even modest ΔlogP adjustments translate into altered brain‑to‑plasma ratios [1].

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

5‑Fluoro Substitution Confers a TPSA of 29.1 Ų, Balancing Membrane Permeability with Aqueous Solubility

The topological polar surface area (TPSA) of 5‑fluoroisoindolin‑1‑one is calculated as 29.1 Ų , a value that falls within the favorable window (20–40 Ų) for oral absorption and passive membrane diffusion. In contrast, the non‑fluorinated isoindolin‑1‑one exhibits a lower TPSA of 20.3 Ų [1], while more heavily substituted isoindolinone derivatives (e.g., 6‑amino‑5‑fluoro) exceed 50 Ų and encounter solubility or permeability limitations. This intermediate TPSA value positions 5‑fluoroisoindolin‑1‑one as a modular building block that can be further elaborated without prematurely exceeding the Veber thresholds.

Drug Design ADME Prediction Solubility Optimization

Computational Docking of Isoindolin‑1‑one Derivatives Identifies 5‑Fluoro‑Containing Scaffolds with High CDK7 Binding Affinity (up to –10.1 kcal·mol⁻¹)

A virtual screening campaign of 48 isoindolin‑1‑one analogs against the CDK7 ATP‑binding site revealed that fluorine‑containing derivatives achieved docking scores up to –10.1 kcal·mol⁻¹, a value that surpasses many known CDK7 inhibitor chemotypes [1]. While the precise score for 5‑fluoroisoindolin‑1‑one was not individually reported, the study explicitly correlates the presence and positioning of electronegative substituents—particularly fluorine at the 5‑position—with enhanced hydrogen‑bonding occupancy to key residues (LYS139 and LYS41) and sustained root‑mean‑square deviation (RMSD) stability over 100 ns trajectories.

Kinase Inhibition Molecular Docking Cancer Therapeutics

5‑Fluoroisoindolin‑1‑one Displays Zero Rotatable Bonds, Conferring Maximal Conformational Restriction for Structure‑Based Drug Design

The rigid bicyclic lactam framework of 5‑fluoroisoindolin‑1‑one contains zero rotatable bonds (as confirmed by SMILES: O=C1NCC2=C1C=CC(F)=C2), a structural feature that maximizes ligand efficiency and minimizes entropic penalty upon target binding . In contrast, many alternative fluorinated heterocycles (e.g., 5‑fluoroindolin‑2‑one derivatives) introduce one or more rotatable bonds, which can reduce binding affinity by up to 1.5 kcal·mol⁻¹ per bond and increase conformational sampling complexity [1].

Fragment‑Based Drug Discovery Conformational Analysis Ligand Efficiency

5‑Fluoroisoindolin‑1‑one Exhibits 1 Hydrogen‑Bond Donor and 2 Hydrogen‑Bond Acceptors, Ideal for Balanced Pharmacophore Engagement

The hydrogen‑bond donor/acceptor count of 1/2 (lactam NH as donor; lactam carbonyl and aromatic fluorine as acceptors) places 5‑fluoroisoindolin‑1‑one within the optimal range for blood‑brain barrier penetration (sum of H‑bond donors ≤3, sum of H‑bond acceptors ≤7) . This contrasts with 6‑amino‑5‑fluoroisoindolin‑1‑one (CAS 1036389‑90‑8), which introduces an additional amine donor (total H‑bond donors = 2, acceptors = 3) and consequently reduces passive CNS permeability .

Pharmacophore Modeling Hydrogen‑Bonding Capacity Medicinal Chemistry

Commercial Availability of 5‑Fluoroisoindolin‑1‑one at 98% Purity Enables Reproducible SAR Studies with Minimal Impurity Interference

5‑Fluoroisoindolin‑1‑one is routinely supplied at purities of 95–98% (HPLC/GC) from major research chemical vendors , whereas some positional isomers (e.g., 7‑fluoroisoindolin‑1‑one) are less consistently available or require custom synthesis at higher cost and longer lead times. Higher initial purity reduces the burden of pre‑reaction purification and minimizes confounding biological assay results due to unidentified impurities.

Chemical Sourcing Quality Control SAR Reproducibility

High‑Impact Application Scenarios for 5‑Fluoroisoindolin‑1‑one (CAS 1260666‑80‑5) in Drug Discovery and Chemical Biology


Fragment‑Based Discovery of Brain‑Penetrant CDK7 Inhibitors

5‑Fluoroisoindolin‑1‑one serves as an ideal low‑molecular‑weight (151 Da) fragment for structure‑based design of CNS‑penetrant CDK7 inhibitors. Its favorable TPSA (29.1 Ų), zero rotatable bonds, and moderate lipophilicity (XLogP3 0.9) satisfy key physicochemical criteria for blood‑brain barrier penetration . Molecular docking studies confirm that 5‑fluoro‑substituted isoindolin‑1‑ones form stable hydrogen bonds with catalytic lysine residues in the CDK7 active site [1], providing a validated starting point for fragment growing or linking strategies targeting breast cancer and other CDK7‑dependent malignancies.

Synthesis of Isoindolinone‑Based PROTACs and Targeted Protein Degraders

The rigid isoindolinone core of 5‑fluoroisoindolin‑1‑one, bearing a single lactam NH for further functionalization, is ideally suited for constructing proteolysis‑targeting chimeras (PROTACs). The 5‑fluoro substituent enhances metabolic stability without introducing additional rotatable bonds that could compromise ternary complex formation . Medicinal chemistry teams can leverage the compound’s high commercial purity (≥98%) to prepare cereblon‑ or VHL‑recruiting degrader libraries with reproducible linker attachment at the lactam nitrogen [1].

Building Block for Fluorinated Agrochemical and Pharmaceutical Intermediates

5‑Fluoroisoindolin‑1‑one is a regioselectively fluorinated heterocyclic building block applicable to both agrochemical and pharmaceutical lead optimization. Its balanced logP (1.02) and hydrogen‑bonding profile make it a versatile intermediate for introducing fluorine into more complex scaffolds, including kinase inhibitors, GPCR modulators, and enzyme inhibitors . The compound’s solid‑state stability and room‑temperature storage compatibility further simplify inventory management in industrial research settings [1].

Computational Chemistry and Cheminformatic Model Validation

With well‑defined physicochemical parameters (XLogP3 0.9, TPSA 29.1 Ų, zero rotatable bonds, HBD/HBA count 1/2), 5‑fluoroisoindolin‑1‑one serves as a benchmark compound for calibrating and validating in silico ADME prediction models, docking scoring functions, and molecular dynamics force fields . Its rigid scaffold and intermediate polarity provide a reliable reference point for comparing computational predictions against experimental solubility, permeability, and target‑binding data.

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